molecular formula C11H13N5 B2465217 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine CAS No. 2310146-09-7

2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine

Cat. No.: B2465217
CAS No.: 2310146-09-7
M. Wt: 215.26
InChI Key: WSLMXUCLRQKSOO-UHFFFAOYSA-N
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Description

2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is a heterocyclic compound that features both pyrazole and azetidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine typically involves the reaction of pyrazole derivatives with azetidine intermediates. One common method includes the use of a pyrazole derivative and an azetidine derivative under controlled conditions to form the desired compound. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    1-(1H-pyrazol-1-yl)azetidine: Lacks the pyrazine ring but contains the pyrazole and azetidine rings.

Uniqueness

2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is unique due to the combination of pyrazole, azetidine, and pyrazine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-14-16(5-1)9-10-7-15(8-10)11-6-12-3-4-13-11/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLMXUCLRQKSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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